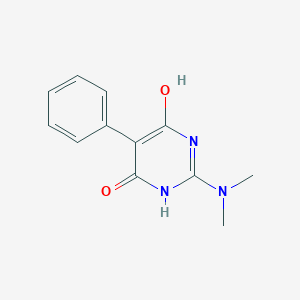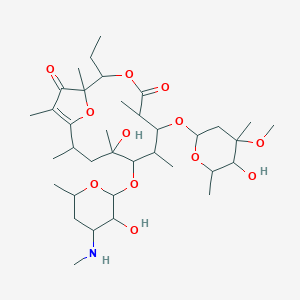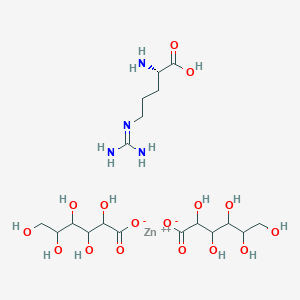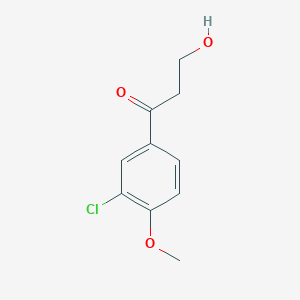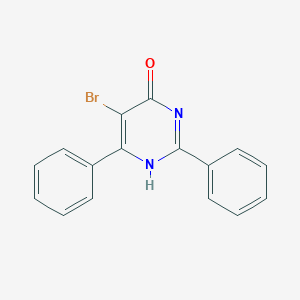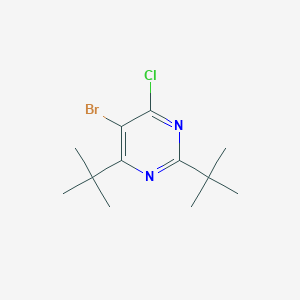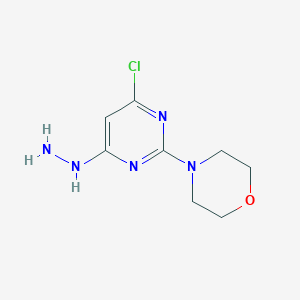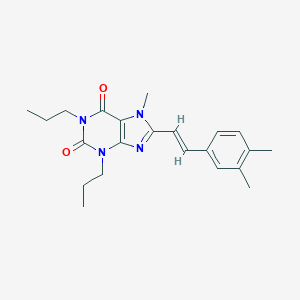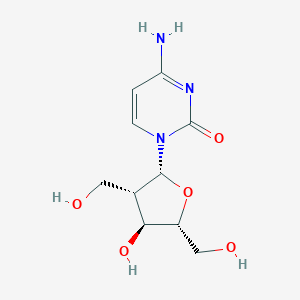
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine (ara-C) is a nucleoside analog that has been extensively studied for its antineoplastic properties. It was first synthesized in the 1950s and has since been used in the treatment of various types of cancer, including leukemia and lymphoma.
Wirkmechanismus
Ara-C is a nucleoside analog that is incorporated into the DNA of cancer cells. Once incorporated, it inhibits DNA synthesis by causing chain termination. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ara-C has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce apoptosis, and cause cell cycle arrest in cancer cells. It has also been shown to have immunomodulatory effects, which may contribute to its antineoplastic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ara-C has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying DNA synthesis and apoptosis in cancer cells. One limitation is that it can be toxic to normal cells, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. One area of interest is the development of new analogs that may have improved efficacy and reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the pharmacokinetics of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. Additionally, there is ongoing research on the use of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine in combination with other drugs for the treatment of cancer.
Synthesemethoden
Ara-C can be synthesized through a multi-step process that involves the conversion of D-ribose to 2-deoxy-D-ribose, which is then coupled with cytosine to form 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. The synthesis of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ara-C has been extensively studied for its antineoplastic properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has been used in the treatment of various types of cancer, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Eigenschaften
CAS-Nummer |
152502-86-8 |
|---|---|
Produktname |
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine |
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-5(3-14)8(16)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6+,8-,9+/m0/s1 |
InChI-Schlüssel |
RMMRBGNPGXLXQC-JWIUVKOKSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CO |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
Synonyme |
1-(2-deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine 1-(dCHMeAra)cytosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




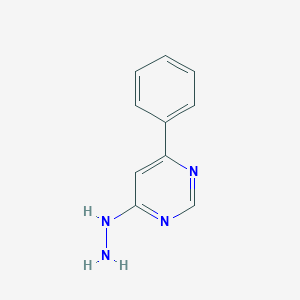
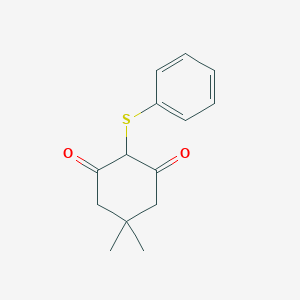
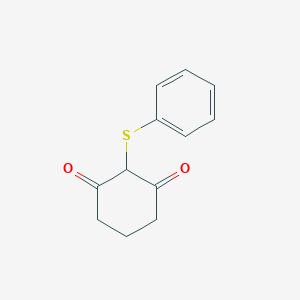

![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
